molecular formula C14H22O4 B1219281 1,6-Hexanediol dimethacrylate CAS No. 6606-59-3

1,6-Hexanediol dimethacrylate

Cat. No. B1219281
CAS RN: 6606-59-3
M. Wt: 254.32 g/mol
InChI Key: SAPGBCWOQLHKKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,6-hexanediol dimethacrylate typically involves the esterification of 1,6-hexanediol with methacrylic acid. Meng Ru (2014) provides a comprehensive overview of the synthesis process, highlighting the use of p-toluenesulfonic acid and phosphorous acid as catalysts, cyclohexane as a dehydrant, and sodium acid sulfate and copper sulfate as composite inhibitors to achieve a high yield of 93.25% under optimized conditions (Meng Ru, 2014).

Scientific Research Applications

Chromatin Condensation and Cell Biology

1,6-Hexanediol dimethacrylate has been studied for its impact on chromatin in living cells. Itoh et al. (2021) found that this compound can rapidly immobilize and condense chromatin in human cells. This is particularly relevant in the context of liquid droplets formed by liquid–liquid phase separation within cells, which play a crucial role in the spatiotemporal regulation of cellular functions. The study suggests that 1,6-hexanediol's action is distinct from its melting activity of liquid droplets and could have implications for understanding chromatin dynamics in living cells (Itoh et al., 2021).

Chromatography and Separation Sciences

Lin et al. (2013) explored the use of 1,6-hexanediol dimethacrylate in chromatography. They introduced 1,6-hexanediol ethoxylate diacrylate as a cross-linker to prepare alkyl methacrylate monoliths, which demonstrated efficient separation of polar small molecules, making it a valuable tool in capillary liquid chromatography for environmental analysis and other applications (Lin et al., 2013).

Polymerization and Material Science

In the field of polymerization and material science, Kurmaz et al. (2009) investigated the kinetics of polymerization of 1,6-hexanediol dimethacrylates. Their study focused on the impact of branched PMMA on the diffusion-sorption, mechanical, thermomechanical, and optical properties of polydimethacrylates. This research contributes to a deeper understanding of how 1,6-hexanediol dimethacrylate behaves in different polymer matrices, influencing the properties of the resulting materials (Kurmaz et al., 2009).

Enzyme Activity Studies

Düster et al. (2021) examined the effects of 1,6-hexanediol on the activities of various enzymes in vitro. They found that even at a 1% volume concentration, 1,6-hexanediol significantly impaired kinase and phosphatase activities, highlighting the need for careful consideration of its use in studies involving enzyme activity (Düster et al., 2021).

Photopolymerization

In the context of photopolymerization, Hoyle et al. (1988) investigated the rates of the photopolymerization of 1,6-hexanediol diacrylate using various photoinitiator systems. This research provides insight into the role of 1,6-hexanediol dimethacrylate in the field of photopolymerization, which is crucial for developing advanced materials and coatings (Hoyle et al., 1988).

Safety And Hazards

1,6-Hexanediol dimethacrylate can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Future Directions

There are ongoing research and development activities related to 1,6-Hexanediol dimethacrylate . For instance, it is being used in the preparation of monolithic columns for high-performance liquid chromatography .

properties

IUPAC Name

6-(2-methylprop-2-enoyloxy)hexyl 2-methylprop-2-enoate
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InChI

InChI=1S/C14H22O4/c1-11(2)13(15)17-9-7-5-6-8-10-18-14(16)12(3)4/h1,3,5-10H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPGBCWOQLHKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

27813-91-8
Record name 1,6-Hexanediol dimethacrylate homopolymer
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DSSTOX Substance ID

DTXSID9044455
Record name 1,6-Hexanediol dimethacrylate
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Molecular Weight

254.32 g/mol
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Physical Description

Liquid, Clear light yellow liquid with an unpleasant odor; [Sigma-Aldrich MSDS]
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,6-hexanediyl) ester
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Record name 1,6-Hexanediol dimethacrylate
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Product Name

1,6-Hexanediol dimethacrylate

CAS RN

6606-59-3
Record name 1,6-Hexanediol, dimethacrylate
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Record name 1,6-Hexanediol dimethacrylate
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,6-hexanediyl) ester
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Record name 1,6-Hexanediol dimethacrylate
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Record name 1,6-hexanediyl bismethacrylate
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Record name 1,6-HEXANEDIOL DIMETHACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
828
Citations
SL Lin, YR Wu, TY Lin, MR Fuh - Journal of Chromatography A, 2013 - Elsevier
Due to the high porosity, good thermal stability, and good physical stability at high pressure, polymer monoliths have been successfully utilized as the stationary phases for capillary …
Number of citations: 17 www.sciencedirect.com
H Ma, Y Zhang, T Duan, J Zhang, F Yang, Y Zhang… - Chemical Papers, 2022 - Springer
The functionalized organic polymer monolithic column was synthesized in a stainless steel column (4.6 mm id × 100 mm). 1,6-Hexanediol dimethacrylate and 1-allyl-3-methylimidazole …
Number of citations: 1 link.springer.com
JW Harrell Jr, R Gopalakrishnan - Chemical physics, 1992 - Elsevier
Proton relaxation time measurements (T 1 and T 1ρ ) have been done on 1,6-hexanediol dimethacrylate (HDDMA) as a function of temperature between 77 and 296 K. It has been …
Number of citations: 1 www.sciencedirect.com
SV Kurmaz, VV Ozhiganov - Polymer Science Series B, 2010 - Springer
The crosslinking free-radical polymerization of 1,6-hexanediol dimethacrylate in bulk in the presence of 0–40 wt % of the MMA-based branched copolymer containing more than 20 mol …
Number of citations: 11 link.springer.com
HJ Assumption, LJ Mathias - Polymer, 2003 - Elsevier
Urethane dimethacrylate monomers were synthesized via a non-isocyanate route from the reaction of a urethane diol with methacrylic anhydride. The urethane diols were synthesized …
Number of citations: 63 www.sciencedirect.com
H Aoki, K Hosoya, T Norisuye, N Tanaka… - Journal of Polymer …, 2006 - Wiley Online Library
An investigation was made of the gelation of dimethacrylate‐type crosslinking agents in view of an application for separation media. The study mainly centered on a crosslinking agent, …
Number of citations: 25 onlinelibrary.wiley.com
SV Kurmaz, VV Ozhiganov - Polymer Science Series B, 2009 - Springer
The kinetics of polymerization of ethylene glycol and 1,6-hexanediol dimethacrylates in the presence of branched and linear PMMAs, 1-decanethiol, and methylphenyl sulfide has been …
Number of citations: 9 link.springer.com
AY Kwok, SA Neo, GG Qiao… - Journal of applied …, 2005 - Wiley Online Library
Methyl methacrylate and ethylene glycol dimethacrylate or 1,6‐hexanediol dimethacrylate (HDDMA) were copolymerized in the presence of a nonsolvent (heptane) for poly(methyl …
Number of citations: 4 onlinelibrary.wiley.com
K Liu, HD Tolley, ML Lee - Journal of Chromatography A, 2012 - Elsevier
Seven crosslinking monomers, ie, 1,3-butanediol dimethacrylate (1,3-BDDMA), 1,4-butanediol dimethacrylate (1,4-BDDMA), neopentyl glycol dimethacrylate (NPGDMA), 1,5-…
Number of citations: 50 www.sciencedirect.com
K Liu, HD Tolley, JS Lawson, ML Lee - Journal of Chromatography A, 2013 - Elsevier
Three crosslinking monomers, ie, 1,6-hexanediol dimethacrylate (HDDMA), cyclohexanediol dimethacrylate (CHDDMA) and 1,4-phenylene diacrylate (PHDA), were used to synthesize …
Number of citations: 23 www.sciencedirect.com

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